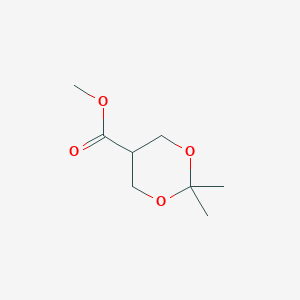

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDNLXOQRGUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633411 | |

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155818-14-7 | |

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a heterocyclic ester with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an analysis of its expected spectral characteristics. The discussion also covers its stability, reactivity, and potential applications in drug development, drawing upon the known biological activities of related dioxane derivatives. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar molecules.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its fundamental identifiers and predicted physical properties based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |

| Molecular Weight | 174.19 g/mol | PubChem[1][2] |

| CAS Number | 155818-14-7 | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| Predicted Boiling Point | 196.8 ± 25.0 °C | |

| Predicted Density | 1.058 ± 0.06 g/cm³ | |

| Predicted XLogP3 | 0.3 | PubChem[1] |

| Predicted Topological Polar Surface Area | 44.8 Ų | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible two-step synthetic route can be proposed based on well-established organic chemistry principles:

-

Acetal Formation: Synthesis of the 2,2-dimethyl-1,3-dioxane-5-carboxylic acid intermediate.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

Proposed Synthesis Pathway

A likely synthetic approach involves the ketalization of a glycerol derivative with acetone, followed by oxidation and esterification. A more direct route would be the esterification of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid.

dot

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

This step would likely follow a procedure similar to the synthesis of related dioxane derivatives, such as the condensation of an appropriate diol with acetone in the presence of an acid catalyst.

Step 2: Fischer Esterification of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

-

Materials: 2,2-dimethyl-1,3-dioxane-5-carboxylic acid, methanol (large excess, also serving as solvent), concentrated sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve the carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography.[3]

-

Spectral Data Analysis (Predicted)

While experimental spectra are not available, the following provides an estimation of the key spectral features based on the molecule's structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Singlet (6H): Around 1.4 ppm, corresponding to the two equivalent methyl groups at the C2 position of the dioxane ring.

-

Multiplet (1H): For the proton at the C5 position.

-

Multiplets (4H): For the two methylene groups (CH₂) at the C4 and C6 positions of the dioxane ring.

-

Singlet (3H): Around 3.7 ppm, from the methyl group of the ester functionality.

¹³C NMR Spectroscopy

-

Quaternary Carbon: Around 100 ppm, for the C2 carbon of the dioxane ring.

-

Methyl Carbons: Two equivalent carbons around 25 ppm from the dimethyl group at C2.

-

Methylene Carbons: Two equivalent carbons around 60-70 ppm for the C4 and C6 carbons.

-

Methine Carbon: The C5 carbon, shifted downfield due to the ester group.

-

Ester Carbonyl Carbon: Around 170 ppm.

-

Ester Methyl Carbon: Around 52 ppm.

Infrared (IR) Spectroscopy

-

C-H stretching (alkane): Just below 3000 cm⁻¹.

-

C=O stretching (ester): A strong, sharp peak around 1735-1750 cm⁻¹.[4]

-

C-O stretching (ester and acetal): Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 174.

-

Fragmentation: Expect loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the dioxane ring. Alpha-cleavage next to the oxygen atoms of the dioxane ring is a likely fragmentation pathway.[5][6]

Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the acetal and ester functional groups.

-

Stability: The 2,2-dimethyl-1,3-dioxane ring is a cyclic acetal, which is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would lead to the opening of the dioxane ring to form the corresponding diol.

-

Reactivity: The ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.[7][8]

dot

Caption: Acid-catalyzed hydrolysis of this compound.

Applications in Drug Development

While specific applications for this compound in drug development are not documented, the 1,3-dioxane scaffold is present in various biologically active molecules. Derivatives of 1,3-dioxane have been investigated for a range of therapeutic applications, including their potential to act as modulators of multidrug resistance (MDR) in cancer therapy.[9] The presence of both a protected diol and an ester functionality makes this molecule a potentially useful building block in the synthesis of more complex pharmaceutical agents.

A related compound, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug gemcitabine.[10] This highlights the utility of such protected glycerol derivatives in the pharmaceutical industry.

Safety Information

-

Flammability: May be combustible. Keep away from heat, sparks, and open flames.[11][12]

-

Inhalation: May cause respiratory tract irritation.[13]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

It is crucial to handle this compound with care and to consult the MSDS of structurally similar compounds for more detailed safety information.

Conclusion

This compound is a molecule with interesting structural features that suggest its utility as a synthetic intermediate. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a solid theoretical foundation for its properties, synthesis, and potential applications. Further research into the experimental validation of its physical and chemical properties, as well as exploration of its biological activities, would be valuable for the scientific and drug development communities.

References

- 1. This compound | C8H14O4 | CID 23367315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ojs.uomosul.edu.iq [ojs.uomosul.edu.iq]

- 10. Page loading... [guidechem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. actylislab.com [actylislab.com]

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: A Technical Guide for Drug Discovery and Development

CAS Number: 155818-14-7

This technical guide provides an in-depth overview of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a heterocyclic building block with potential applications in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential role in medicinal chemistry.

Chemical and Physical Properties

This compound is a cyclic ester containing a 1,3-dioxane ring system. The 2,2-dimethyl substitution on the dioxane ring acts as a protecting group for a diol, a common strategy in multi-step organic synthesis. The presence of a methyl carboxylate group at the 5-position provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1][2] While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 155818-14-7 | [1][2] |

| Appearance | White powder (predicted) | [1] |

| Boiling Point | 196.8 ± 25.0 °C (Predicted) | [3] |

| Density | 1.058 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | CC1(OCC(CO1)C(=O)OC)C | [2] |

| InChI | InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 | [2] |

| Purity | ≥ 98% (as offered by commercial suppliers) | [1] |

| Moisture Content | ≤ 0.005% (as offered by commercial suppliers) | [1] |

| Impurity | ≤ 1% (as offered by commercial suppliers) | [1] |

Synthesis of this compound

Experimental Protocol: Plausible Synthesis

Reaction Scheme:

Plausible Synthesis of this compound.

Materials:

-

Dimethyl 2-(hydroxymethyl)-2-methylmalonate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Acetone (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of dimethyl 2-(hydroxymethyl)-2-methylmalonate in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Applications in Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] Its utility stems from the presence of multiple functional groups that allow for diverse chemical transformations.

The 1,3-dioxane moiety is a common protecting group for 1,3-diols, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for selective reactions at other parts of a molecule. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, or it can be reduced to an alcohol.

While specific drugs derived from this intermediate are not prominently featured in publicly accessible literature, the 1,3-dioxane scaffold is present in a number of biologically active compounds. Derivatives of 1,3-dioxane have been investigated for a range of therapeutic applications, including as modulators of multidrug resistance in cancer.

Below is a conceptual workflow illustrating how a building block like this compound could be utilized in a drug discovery program.

Conceptual Drug Discovery Workflow Utilizing a Building Block.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: Protons on the dioxane ring would appear as multiplets in the range of 3.5-4.5 ppm. The methyl groups at the 2-position would likely appear as two singlets around 1.4 ppm. The methyl ester protons would be a singlet around 3.7 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would be expected around 170 ppm. The quaternary carbon of the acetal would be around 100 ppm. The carbons of the dioxane ring would appear in the 60-70 ppm range. The methyl carbons would be in the aliphatic region (20-30 ppm), and the methoxy carbon would be around 52 ppm.

-

IR Spectroscopy: A strong carbonyl stretch for the ester group would be expected around 1735 cm⁻¹. C-O stretching bands for the dioxane and ester would be present in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 174. A common fragmentation pattern would be the loss of a methyl group ([M-15]⁺) or a methoxy group ([M-31]⁺).

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its stable protecting group and reactive ester functionality make it an attractive building block for the construction of novel compounds in the field of drug discovery. While detailed biological studies of this specific compound are not extensively documented, the broader class of 1,3-dioxane derivatives has shown promise in various therapeutic areas. Further research into the synthetic applications and biological screening of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

molecular weight of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

An In-depth Technical Guide on Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Introduction

This compound is a heterocyclic organic compound. As a derivative of 1,3-dioxane, it belongs to a class of compounds that serve as valuable intermediates and building blocks in organic synthesis. The rigid chair-like conformation of the dioxane ring and the presence of multiple functional groups—an ester and a protected diol—make it a versatile scaffold for the synthesis of more complex molecules, including stereochemically defined structures and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications in research and drug development for an audience of researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in chemical synthesis, enabling researchers to predict its behavior in different reaction conditions and to characterize newly synthesized materials.

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| CAS Number | 155818-14-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1(OCC(CO1)C(=O)OC)C | [1] |

| InChIKey | PAJDNLXOQRGUSD-UHFFFAOYSA-N | [1] |

| Exact Mass | 174.08920892 Da | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols: Representative Synthesis

While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a representative procedure for a related compound, 2,2-dimethyl-1,3-dioxan-5-one, can be illustrative of the general methodology for forming the core dioxane structure. This process typically involves the protection of a diol with a ketone or its equivalent, followed by functional group manipulation.

General Procedure for Synthesis of a 2,2-dimethyl-1,3-dioxane core:

The synthesis often starts from a precursor with appropriate hydroxyl and other functional groups. For instance, the synthesis of 2,2-dimethyl-1,3-dioxan-5-one can be achieved from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.[3]

-

Preparation of the Protected Diol Intermediate:

-

A suitable starting material, such as tris(hydroxymethyl)aminomethane, is dissolved in a solvent like N,N-dimethylformamide (DMF).[3]

-

An acetal protecting agent, such as 2,2-dimethoxypropane, and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate) are added to the solution.[3]

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 22 hours) to allow for the formation of the dioxane ring.[3]

-

Upon completion, the reaction is quenched, typically by neutralization with a base like triethylamine, and diluted with a solvent such as ethyl acetate.[3]

-

-

Oxidative Cleavage and Ketone Formation:

-

The protected intermediate is dissolved in an aqueous solution.[3]

-

A buffer, such as potassium dihydrogen phosphate (KH₂PO₄), is added.[3]

-

An oxidizing agent, like sodium periodate (NaIO₄), is added slowly at a controlled temperature (e.g., 0 °C).[3] This step is crucial for cleaving vicinal diols or amino alcohols to form carbonyl compounds.

-

The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature after the addition is complete.[3]

-

-

Workup and Purification:

-

The product is extracted from the aqueous phase using an organic solvent like dichloromethane.[3]

-

The organic layer is washed sequentially with an aqueous solution of sodium thiosulfate (to remove excess periodate) and brine.[3]

-

The washed organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).[3]

-

The solvent is removed under reduced pressure, and the resulting crude product is purified using silica gel column chromatography to yield the final product.[3]

-

Applications in Research and Drug Development

Derivatives of 1,3-dioxane are significant in medicinal chemistry and drug development. The related compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is used in Knoevenagel condensation reactions to synthesize coumarin derivatives, which have been studied for their antiproliferative activity.[4]

Furthermore, structurally similar chiral building blocks, such as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, are critical intermediates in the synthesis of major pharmaceutical drugs.[5] For example, this specific dioxolane derivative is a key intermediate for the anti-tumor drug gemcitabine, a pyrimidine nucleoside analog used in cancer therapy.[5] This highlights the potential of this compound to serve as a valuable precursor for the synthesis of novel bioactive molecules and complex drug candidates. Its functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening purposes.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a functionalized 2,2-dimethyl-1,3-dioxane ring system, a logical process central to the chemistry of the target compound.

Caption: Generalized synthesis workflow for the target compound.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. Its well-defined structure and multiple functionalization points make it an attractive building block for creating complex organic molecules. The established chemistry of related dioxane and dioxolane derivatives in the synthesis of pharmacologically active compounds underscores its relevance for professionals in drug discovery and development. The methodologies outlined in this guide provide a foundational understanding for researchers looking to utilize this and similar heterocyclic systems in their work.

References

A Technical Guide to Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a heterocyclic compound with significant potential as a synthetic intermediate and building block in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a standard synthesis protocol, discusses its primary applications as a protecting group, and presents predicted spectroscopic data for characterization. The information is structured to support researchers and drug development professionals in leveraging this molecule for advanced organic synthesis.

Introduction and IUPAC Nomenclature

This compound (CAS No: 155818-14-7) is a cyclic organic compound featuring a 1,3-dioxane core structure.[1][2] This core is substituted at the C2 position with a gem-dimethyl group, characteristic of an acetonide, and at the C5 position with a methyl carboxylate functional group. The IUPAC name for this compound is formally confirmed as this compound.[1]

The structure is fundamentally a protected form of a dihydroxy-acid derivative. The 1,3-dioxane ring serves as an acetal protecting group for a 1,3-diol, a common strategy in multi-step organic synthesis to mask reactive hydroxyl groups. This allows for selective chemical transformations on other parts of the molecule, such as the ester functionality. Given the stereogenic center at the C5 position, this compound can exist as enantiomers, making it a valuable chiral building block when synthesized from an enantiomerically pure precursor. Its structural analogues, such as derivatives of 2,2-dimethyl-1,3-dioxolane (a five-membered ring), are known to be key intermediates in the synthesis of pharmaceutical agents like the anti-cancer drug gemcitabine.[3]

Physicochemical and Computed Properties

Quantitative data for this compound is summarized below. Experimental physical properties such as boiling point and density are not widely reported; therefore, computed properties from reliable databases are included.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 155818-14-7 | PubChem[1] |

| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |

| Molecular Weight | 174.19 g/mol | PubChem[1][2] |

| Appearance | Light Yellow Oil | USBio[4] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | USBio[4] |

| Monoisotopic Mass | 174.08920892 Da | PubChem[1] |

| Computed XLogP3 | 0.3 | PubChem[1] |

| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed protection of a 1,3-diol precursor. The most common method involves the reaction of methyl 3-hydroxy-2-(hydroxymethyl)propanoate with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of acid.

Representative Experimental Protocol: Acetonide Formation

This protocol describes a general procedure for the synthesis based on standard methods for 1,3-diol protection.

-

Reactant Preparation : To a solution of methyl 3-hydroxy-2-(hydroxymethyl)propanoate (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or dichloromethane, 5 mL/mmol), add 2,2-dimethoxypropane (1.2 eq).

-

Catalyst Addition : Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.02 eq) or pyridinium p-toluenesulfonate (PPTS).

-

Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding a small amount of a weak base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst.

-

Extraction : If necessary, remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product, a light yellow oil, can be purified by flash column chromatography on silica gel to yield the pure this compound.[4]

Applications in Research and Drug Development

The primary application of this compound in a research context is as a protected synthetic intermediate .

-

1,3-Diol Protection : The 2,2-dimethyl-1,3-dioxane moiety is a robust protecting group for 1,3-diols. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing/reducing conditions. This stability allows chemists to perform reactions on other parts of the molecule, such as the methyl ester (e.g., hydrolysis, amidation, or reduction), without affecting the diol. The protecting group can be readily removed under acidic aqueous conditions to regenerate the diol.

-

Chiral Building Block : When derived from a chiral starting material, this compound becomes a valuable building block for asymmetric synthesis. The fixed stereocenter at C5 can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex, stereochemically-defined molecules, which is of paramount importance in drug development.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not widely published, the structure of this compound allows for the reliable prediction of its key spectroscopic features.

| Technique | Predicted Features |

| ¹H NMR | - gem-Dimethyl Protons (C(CH₃)₂) : Two singlets, ~1.3-1.5 ppm (6H total). Axial and equatorial methyls may be non-equivalent. - Ester Methyl (COOCH₃) : One singlet, ~3.7 ppm (3H). - Ring Protons (CH₂OCH₂CH) : Complex multiplets, ~3.5-4.5 ppm (5H total), due to axial and equatorial positions and coupling. |

| ¹³C NMR | - Ester Carbonyl (C=O) : ~170-175 ppm. - Ketal Carbon (C(CH₃)₂) : ~98-102 ppm. - Ring Carbons (CH₂O, CHO) : ~60-75 ppm. - Ester Methyl (OCH₃) : ~52 ppm. - gem-Dimethyl Carbons (C(CH₃)₂) : Two signals, ~20-30 ppm. |

| IR (Infrared) | - C=O Stretch (Ester) : Strong absorption band at ~1735-1750 cm⁻¹. - C-O Stretch (Acetal & Ester) : Strong, broad bands in the region of ~1000-1200 cm⁻¹. - C-H Stretch (Alkyl) : Bands at ~2850-3000 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺) : Expected at m/z = 174. - Key Fragments : Loss of a methyl group (M-15) at m/z = 159; Loss of a methoxy group (M-31) at m/z = 143; Fragments related to the dioxane ring structure. |

Conclusion

This compound is a valuable synthetic intermediate whose utility lies in its function as a stable, yet readily cleavable, protecting group for 1,3-diols. Its structure is well-suited for applications in complex molecule synthesis where precise control of reactivity and stereochemistry is required. This technical guide provides the foundational chemical data and procedural context necessary for its effective application in advanced research and development settings.

References

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and emergency procedures for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS No. 155818-14-7). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.

Chemical Identification and Properties

This compound is a heterocyclic compound used in various research applications.[1] Accurate identification and understanding of its physical and chemical properties are fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 155818-14-7 | [2][3][4] |

| Molecular Formula | C₈H₁₄O₄ | [2][3][4] |

| Molecular Weight | 174.19 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,2-DIMETHYL-1,3-DIOXANE-5-CARBOXYLIC ACID METHYL ESTER | [2] |

Hazard Analysis and Toxicological Information

According to safety data, this compound is classified as hazardous.[3] It is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[3]

| Hazard Classification | Category | GHS Hazard Statement | Source |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [3] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | [3] |

Note: Specific quantitative toxicological data such as LD50 or LC50 values are not available in the provided search results.

Exposure Controls and Personal Protection

To minimize risk, stringent exposure controls and appropriate personal protective equipment (PPE) are mandatory when handling this substance.[3]

| Control Parameter | Recommendation | Source |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation where dust or aerosols may form. Ensure eyewash stations and safety showers are readily accessible. | [3] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [5][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Gloves must be inspected before use and disposed of properly after. | [3][7] |

| Respiratory Protection | If ventilation is inadequate or for nuisance exposures, use a NIOSH (US) or CEN (EU) approved respirator. | [6][7] |

| Hygiene Measures | Wash hands thoroughly before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. | [3][8] |

Experimental Protocols: Safe Handling and Emergency Procedures

Handling and Storage Protocol

Objective: To outline the standard procedure for the safe handling and storage of this compound to prevent exposure and maintain chemical integrity.

Methodology:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm that the chemical fume hood is functioning properly.

-

Handling:

-

Storage:

First Aid Measures

Objective: To provide immediate, effective steps in case of accidental exposure.

Methodology:

-

General Advice: Move out of the dangerous area. Consult a physician and show them the Safety Data Sheet.[3]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][10]

Accidental Release Measures

Objective: To safely contain and clean up spills, preventing environmental contamination and personnel exposure.

Methodology:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[3][7] Keep away from sources of ignition.

-

Environmental Precautions: Prevent the product from entering drains.[7][10]

-

Containment and Cleanup:

Fire and Explosion Hazard Data

While a specific flashpoint for this compound is not listed, related dioxane structures are flammable.[5][9] Therefore, precautions against fire are essential.

| Hazard Parameter | Recommendation | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). | [3][7] |

| Special Hazards | Hazardous decomposition products may include carbon oxides. | |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary. | [3][7] |

| Fire Prevention | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9] Take precautionary measures against static discharge.[5][12] |

References

- 1. Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate - High purity | EN [georganics.sk]

- 2. This compound | C8H14O4 | CID 23367315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. capotchem.com [capotchem.com]

- 8. widopan.pl [widopan.pl]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

stability and degradation of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

An In-depth Technical Guide on the Stability and Degradation of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the well-established principles governing the stability of its core functional groups: the 2,2-dimethyl-1,3-dioxane ring (a cyclic ketal) and the methyl ester. The document outlines the anticipated degradation mechanisms under various pH conditions, presents expected quantitative stability data in tabular format, and provides detailed, adaptable experimental protocols for researchers to conduct their own stability studies. Visual diagrams generated using Graphviz are included to illustrate the degradation pathways and experimental workflows.

Introduction

This compound is a molecule of interest in various chemical and pharmaceutical contexts. Its structure incorporates two key functional groups that dictate its stability: a cyclic ketal (the 2,2-dimethyl-1,3-dioxane ring) and a methyl ester. The stability of this compound is critically dependent on environmental conditions, particularly pH and temperature. Understanding its degradation profile is essential for applications in drug development, formulation, and chemical synthesis, where shelf-life and compatibility with other reagents are paramount.

The 1,3-dioxane ring serves as a protecting group for a 1,3-diol and is known to be stable under neutral and basic conditions but susceptible to cleavage under acidic conditions.[1][2][3] Conversely, the methyl ester moiety can undergo hydrolysis in both acidic and basic environments.[4] This guide will explore the interplay of these two degradation pathways.

Predicted Degradation Pathways

The degradation of this compound is predicted to proceed via two main pathways: acid-catalyzed hydrolysis of the 1,3-dioxane ring and hydrolysis of the methyl ester, which can be either acid- or base-catalyzed.

Acid-Catalyzed Degradation

Under acidic conditions (pH < 7), both the cyclic ketal and the methyl ester are susceptible to hydrolysis. The primary degradation pathway is expected to be the hydrolysis of the more acid-labile 1,3-dioxane ring.[1][5][6] This reaction is reversible and involves protonation of one of the ring oxygens, followed by ring-opening to form a stabilized carbocation, which is then attacked by water. The final products are acetone and the corresponding diol, Methyl 3,4-dihydroxy-2-(hydroxymethyl)butanoate. The hydrolysis of the methyl ester will also occur, leading to the formation of the corresponding carboxylic acid and methanol.[4]

Base-Catalyzed Degradation

Under basic conditions (pH > 7), the 1,3-dioxane ring is generally stable.[1][3] However, the methyl ester is susceptible to saponification, an irreversible hydrolysis reaction.[4][7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol. The final product, after acidification, would be 2,2-dimethyl-1,3-dioxane-5-carboxylic acid.

Quantitative Stability Data (Predicted)

While specific experimental data for this compound is not available in the literature, the following tables summarize the expected stability profile based on the known behavior of 1,3-dioxanes and methyl esters. The data is presented as predicted half-lives (t½) and pseudo-first-order rate constants (k) under various conditions.

Table 1: Predicted pH-Dependent Stability at 25°C

| pH | Predominant Degradation Pathway | Predicted Half-life (t½) | Predicted Rate Constant (k) (s⁻¹) |

| 1.0 | Dioxane Ring Hydrolysis & Ester Hydrolysis | Minutes to Hours | > 10⁻⁴ |

| 3.0 | Dioxane Ring Hydrolysis & Ester Hydrolysis | Hours to Days | 10⁻⁴ to 10⁻⁵ |

| 5.0 | Slow Dioxane Ring & Ester Hydrolysis | Weeks to Months | 10⁻⁶ to 10⁻⁷ |

| 7.0 | Very Slow Ester Hydrolysis | Months to Years | < 10⁻⁸ |

| 9.0 | Ester Hydrolysis (Saponification) | Days to Weeks | 10⁻⁵ to 10⁻⁶ |

| 11.0 | Ester Hydrolysis (Saponification) | Hours to Days | 10⁻⁴ to 10⁻⁵ |

| 13.0 | Rapid Ester Hydrolysis (Saponification) | Minutes to Hours | > 10⁻⁴ |

Table 2: Predicted Temperature-Dependent Stability at pH 5.0

| Temperature (°C) | Predicted Half-life (t½) | Predicted Rate Constant (k) (s⁻¹) |

| 4 | Months | < 10⁻⁷ |

| 25 | Weeks to Months | 10⁻⁶ to 10⁻⁷ |

| 40 | Days to Weeks | 10⁻⁵ to 10⁻⁶ |

| 60 | Hours to Days | 10⁻⁴ to 10⁻⁵ |

Experimental Protocols

The following are detailed, adaptable protocols for determining the stability of this compound.

pH-Rate Profile Determination

Objective: To determine the hydrolysis rate of the target compound across a range of pH values.

Materials:

-

This compound

-

A series of aqueous buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9-10, NaOH for pH 11-13)

-

Acetonitrile or other suitable co-solvent (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile.

-

Reaction Solutions: For each pH to be tested, pipette a small volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration (e.g., 100 µg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

-

Incubation: Aliquot the reaction solutions into sealed vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw an aliquot from each vial. The frequency of sampling will depend on the expected rate of degradation at each pH.

-

Quenching (if necessary): If the degradation is rapid, the reaction in the aliquot should be quenched immediately by neutralizing the pH or by rapid cooling.

-

HPLC Analysis: Analyze the concentration of the remaining parent compound in each sample by HPLC. Develop a suitable chromatographic method to separate the parent compound from its degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated using the formula: t½ = 0.693 / k.

Identification of Degradation Products

Objective: To identify the structures of the major degradation products.

Materials:

-

Degraded samples from the pH-rate profile study

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Forced Degradation: Prepare solutions of the target compound at representative acidic (e.g., pH 2) and basic (e.g., pH 12) conditions. Allow the degradation to proceed until a significant portion of the parent compound has been consumed.

-

LC-MS Analysis: Inject the degraded samples into an LC-MS system to separate the degradation products and obtain their mass-to-charge ratios. This will provide the molecular weights of the degradation products.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the major degradation product peaks to obtain fragmentation patterns, which can help in elucidating their structures.

-

Isolation and NMR (if necessary): For unambiguous structure confirmation, the major degradation products can be isolated using preparative HPLC, and their structures can be determined by ¹H and ¹³C NMR spectroscopy.

Conclusion

The stability of this compound is governed by the chemical properties of its cyclic ketal and methyl ester functional groups. It is predicted to be most stable in the neutral to slightly acidic pH range (pH 5-7). Significant degradation is expected under strongly acidic conditions due to the hydrolysis of the 1,3-dioxane ring and, to a lesser extent, the ester. Under basic conditions, the primary degradation pathway is the irreversible saponification of the methyl ester. Temperature will also play a crucial role, with higher temperatures accelerating all degradation pathways. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise stability profile of this compound and to identify its degradation products, thereby ensuring its effective and safe use in their applications.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

Technical Guide to the Solubility of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary for its determination in a laboratory setting.

Compound Characteristics and Solubility Prediction

This compound (CAS No. 155818-14-7) is an organic compound with the molecular formula C₈H₁₄O₄.[1][2] Its structure includes a methyl ester functional group and a dioxane ring, which features ether linkages. These functional groups impart a degree of polarity to the molecule.

Based on the principle of "like dissolves like," the presence of polar ester and ether groups suggests that this compound will exhibit solubility in a range of organic solvents.[3] It is predicted to be soluble in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) and polar protic solvents (e.g., Methanol).[4] Its solubility is expected to be lower in nonpolar solvents such as hexane or toluene.

Quantitative Solubility Data

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Methanol | Polar Protic | 25 | Data to be determined | |

| e.g., Ethanol | Polar Protic | 25 | Data to be determined | |

| e.g., Acetone | Polar Aprotic | 25 | Data to be determined | |

| e.g., Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | |

| e.g., Dichloromethane | Polar Aprotic | 25 | Data to be determined | |

| e.g., Tetrahydrofuran (THF) | Polar Aprotic | 25 | Data to be determined | |

| e.g., Toluene | Nonpolar | 25 | Data to be determined | |

| e.g., Hexane | Nonpolar | 25 | Data to be determined |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, adapted from standard shake-flask methods.[5][6] This method measures the saturation solubility of a compound at equilibrium.[5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermomixer or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a similar quantitative analytical instrument.

3.2. Procedure

-

Preparation: Accurately weigh an excess amount of the solid compound into a glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 25°C) with vigorous shaking (e.g., 700 rpm) for a sufficient period to reach equilibrium, typically 24 hours.[5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the incubation temperature for at least one hour to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental process and the theoretical basis for solvent selection.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Logical diagram for predicting solubility based on polarity.

References

Conformational Landscape of 2,2-Dimethyl-1,3-Dioxane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethyl-1,3-dioxane scaffold is a crucial structural motif in numerous natural products and pharmacologically active compounds. The spatial arrangement of substituents on this heterocyclic ring system dictates the molecule's three-dimensional shape, polarity, and, consequently, its biological activity. A comprehensive understanding of the conformational preferences of these derivatives is paramount for the rational design and development of novel therapeutics. This technical guide provides a deep dive into the conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Fundamental Principles of Conformational Analysis

The 1,3-dioxane ring, akin to cyclohexane, predominantly adopts a chair conformation to alleviate angle and torsional strain. However, the introduction of two oxygen atoms into the six-membered ring leads to altered bond lengths and angles, resulting in a distinct conformational behavior. The chair conformation of a substituted 2,2-dimethyl-1,3-dioxane can undergo ring inversion, transitioning between two non-equivalent chair forms through higher-energy twist-boat intermediates. The equilibrium between these conformers is governed by a complex interplay of steric, electronic, and stereoelectronic effects.

The conformational preference of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial orientations of that substituent. A larger positive A-value indicates a stronger preference for the equatorial position to minimize unfavorable steric interactions.

Quantitative Conformational Data

The following tables summarize key quantitative data for substituents on the 1,3-dioxane ring, focusing on conformational free energies (A-values) and NMR coupling constants, which are instrumental in determining conformational equilibria.

Table 1: Conformational Free Energies (A-values) of Substituents at C5 in the 1,3-Dioxane Ring [1]

| Substituent (R) | -ΔG° (kcal/mol) | Solvent |

| Ethyl (Et) | 0.8 | CHCl₃ |

| Isopropyl (i-Pr) | 0.9 | CHCl₃ |

| tert-Butyl (t-Bu) | 1.1 | CCl₄ |

| Phenyl (Ph) | 1.3 | Et₂O |

Note: A positive -ΔG° value indicates a preference for the equatorial conformer.

Table 2: Calculated and Experimental Vicinal ¹H NMR Coupling Constants (Hz) for 5-Substituted 1,3-Dioxanes [1]

| Substituent (R) | J(4a,5a) | J(4a,5e) | J(4e,5a) | J(4e,5e) |

| Calculated (Axial R) | ||||

| Ethyl (Et) | 11.7 | 5.0 | 3.3 | 2.6 |

| Isopropyl (i-Pr) | 11.7 | 5.0 | 3.4 | 2.6 |

| tert-Butyl (t-Bu) | 11.6 | 4.5 | 4.2 | 2.1 |

| Phenyl (Ph) | 11.1 | 5.1 | 3.7 | 2.0 |

| Calculated (Equatorial R) | ||||

| Ethyl (Et) | - | - | - | - |

| Isopropyl (i-Pr) | - | - | - | - |

| tert-Butyl (t-Bu) | 10.3 | 4.4 | - | - |

| Phenyl (Ph) | 10.5 | 4.6 | - | - |

| Experimental | ||||

| Ethyl (Et) | 9.0 | 4.2 | - | - |

| Isopropyl (i-Pr) | - | - | - | - |

| tert-Butyl (t-Bu) | - | - | - | - |

| Phenyl (Ph) | - | - | - | - |

Note: "a" denotes axial and "e" denotes equatorial protons. The calculated values provide a basis for interpreting experimental spectra.

The Anomeric Effect in 2,2-Dimethyl-1,3-Dioxane Derivatives

A key stereoelectronic phenomenon governing the conformation of 1,3-dioxane derivatives is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, contrary to what would be predicted based on steric hindrance alone.[2] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond. In 2,2-dimethyl-1,3-dioxane derivatives, this effect becomes relevant when one of the methyl groups at C2 is replaced by an electronegative atom or group (e.g., an alkoxy group).

Experimental and Computational Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides a powerful approach for the detailed conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives.

NMR Spectroscopy Protocol

Objective: To determine the conformational equilibrium and elucidate the stereochemistry of a substituted 2,2-dimethyl-1,3-dioxane.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the chemical shifts (δ) and coupling constants (J) of the ring protons. Protons in axial and equatorial positions exhibit distinct chemical shifts and coupling patterns.

-

Vicinal coupling constants (³JHH) are particularly informative. For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons on the ring is indicative of a diaxial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or diequatorial arrangements.

-

-

2D NMR Spectroscopy (NOESY):

-

Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space interactions between protons.

-

The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity (typically < 5 Å). This is invaluable for confirming the relative stereochemistry and conformational preferences of substituents. For instance, a NOE between a substituent and an axial ring proton would support an axial orientation of that substituent.

-

-

Data Analysis:

-

Integrate the signals of the axial and equatorial conformers if they are distinct at the experimental temperature to determine their relative populations.

-

Use the measured vicinal coupling constants in conjunction with the Karplus equation to estimate dihedral angles.

-

Calculate the conformational free energy (ΔG°) from the equilibrium constant (K) derived from the conformer populations using the equation: ΔG° = -RTlnK.

-

Computational Modeling Protocol

Objective: To calculate the relative energies of different conformers and to predict NMR parameters for comparison with experimental data.

Methodology:

-

Conformational Search:

-

Construct the 3D structure of the 2,2-dimethyl-1,3-dioxane derivative.

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers (chair, twist-boat, etc.). This can be done using molecular mechanics force fields (e.g., MMFF94, AMBER).

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Calculate the relative Gibbs free energies (ΔG) of the conformers to predict their equilibrium populations.

-

-

NMR Parameter Prediction:

-

Use the optimized geometries to calculate NMR parameters, such as chemical shifts and spin-spin coupling constants, using methods like the Gauge-Including Atomic Orbital (GIAO) method for chemical shifts.

-

Compare the calculated NMR parameters with the experimental data to validate the computational model and to aid in the assignment of the experimental spectrum.

-

Visualizing Conformational Dynamics and Analysis Workflows

Graphviz diagrams are provided below to illustrate key concepts and workflows in the conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives.

Caption: Conformational interconversion pathway for a substituted 2,2-dimethyl-1,3-dioxane.

References

Methodological & Application

Application Notes and Protocols for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a versatile chiral building block in modern organic synthesis. Its rigid dioxane backbone, derived from glycerol, provides a stereochemically defined scaffold that is amenable to a variety of chemical transformations. The presence of the methyl ester and the protected 1,3-diol functionalities makes it a valuable synthon for the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products. The acetal group serves as a convenient protecting group for the diol, which can be readily removed under acidic conditions to reveal the vicinal diols for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

This compound is primarily utilized as a chiral precursor for the synthesis of a variety of important molecular frameworks. Its key applications include:

-

Synthesis of Chiral Alcohols and Amines: The ester functionality can be reduced to a primary alcohol or converted to an amide and subsequently reduced to an amine, providing access to valuable chiral synthons.

-

Carbon-Carbon Bond Formation: The carbon atom alpha to the ester can be functionalized through enolate chemistry, allowing for the introduction of various substituents.

-

Heterocycle Synthesis: The inherent functionalities of the molecule make it a suitable starting material for the construction of various heterocyclic systems.

-

Total Synthesis of Natural Products: Its stereodefined structure is exploited in the total synthesis of complex natural products where control of stereochemistry is crucial.

Experimental Protocols

Protocol 1: Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol via Reduction of the Methyl Ester

This protocol describes the reduction of the methyl ester group of this compound to a primary alcohol. This transformation is a fundamental step in utilizing this chiral building block for further synthetic elaborations.

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 155818-14-7 | 174.19 | 5.0 g | 28.7 |

| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.3 g | 34.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (50 mL).

-

Carefully add lithium aluminum hydride (1.3 g, 34.2 mmol) to the THF in portions at 0 °C (ice bath).

-

Prepare a solution of this compound (5.0 g, 28.7 mmol) in anhydrous THF (50 mL).

-

Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential addition of water (1.3 mL), 15% aqueous NaOH (1.3 mL), and then water (3.9 mL) (Fieser workup).

-

Stir the resulting white suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2,2-Dimethyl-1,3-dioxan-5-yl)methanol.

Expected Yield: 85-95%

Protocol 2: Amide Coupling with Benzylamine

This protocol details the conversion of the methyl ester to the corresponding N-benzyl amide. This is a common transformation to introduce an amine functionality, which can be a key step in the synthesis of various bioactive molecules.

Reaction Scheme:

Caption: Two-step synthesis of N-benzyl-2,2-dimethyl-1,3-dioxane-5-carboxamide.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 155818-14-7 | 174.19 | 5.0 g | 28.7 |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 1.44 g | 34.4 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |

| Water | 7732-18-5 | 18.02 | 25 mL | - |

| Benzylamine | 100-46-9 | 107.15 | 3.4 g (3.46 mL) | 31.6 |

| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | 94790-37-1 | 379.24 | 12.0 g | 31.6 |

| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 7.4 g (9.9 mL) | 57.4 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |

Procedure:

Part A: Hydrolysis of the Methyl Ester

-

Dissolve this compound (5.0 g, 28.7 mmol) in a mixture of THF (50 mL) and water (25 mL).

-

Add lithium hydroxide monohydrate (1.44 g, 34.4 mmol) and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a white solid, which can be used in the next step without further purification.

Part B: Amide Coupling

-

Dissolve the carboxylic acid from Part A in anhydrous DMF (100 mL) under an inert atmosphere.

-

Add benzylamine (3.4 g, 31.6 mmol) and DIPEA (7.4 g, 57.4 mmol) to the solution.

-

Add HBTU (12.0 g, 31.6 mmol) in one portion and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Benzyl-2,2-dimethyl-1,3-dioxane-5-carboxamide.

Expected Yield: 75-85% over two steps.

Logical Workflow for Chiral Amine Synthesis

The following diagram illustrates a typical synthetic workflow starting from this compound to produce a chiral amine, a common building block in drug discovery.

Caption: Synthetic pathway from the title compound to a chiral amino alcohol.

Data Summary

| Protocol | Starting Material | Product | Reagents | Solvent(s) | Reaction Time | Typical Yield (%) |

| 1 | This compound | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | LiAlH₄ | THF | 4 hours | 85-95 |

| 2 | This compound | N-Benzyl-2,2-dimethyl-1,3-dioxane-5-carboxamide | LiOH, Benzylamine, HBTU, DIPEA | THF/H₂O, DMF | 16-22 hours | 75-85 |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex chiral molecules. The protocols provided herein for its reduction and amidation represent fundamental transformations that open avenues to a wide array of more complex structures. The ability to manipulate the ester functionality while the diol is protected allows for a modular and stereocontrolled approach to the synthesis of important pharmaceutical intermediates and natural products. Researchers and drug development professionals can leverage these methods to construct novel chemical entities with high stereochemical purity.

Application Notes: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate as a Versatile Chiral Building Block

Introduction

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a valuable chiral building block in asymmetric synthesis, prized for its rigid cyclic structure which effectively shields one face of the molecule and controls the stereochemical outcome of reactions. Derived from serine or glyceraldehyde, this compound serves as a versatile C3 synthon. Its structure incorporates a protected diol (as an acetonide) and an ester functionality, providing latent hydroxyl and carboxyl groups that can be selectively manipulated. The fixed chair conformation of the dioxane ring, with bulky substituents occupying equatorial positions, allows for predictable diastereoselectivity in a variety of chemical transformations. This makes it an essential tool for the stereocontrolled synthesis of complex, biologically active molecules, including pharmaceuticals and natural products.

Key Features and Applications

-

Chiral Pool Synthesis: This building block is readily prepared from components of the chiral pool, such as D- and L-serine or D- and L-glyceraldehyde, making both enantiomers accessible for the synthesis of target molecules with specific stereochemistry.[1][2][3]

-

Stereodirecting Group: The rigid 1,3-dioxane ring acts as a powerful stereodirecting element. The acetonide group locks the conformation, enabling highly diastereoselective reactions at or adjacent to the C5 position.

-

Functional Group Interconversion: The ester at the C5 position is a versatile handle for a wide range of transformations. It can be reduced to a primary alcohol, converted to amides, or hydrolyzed to the corresponding carboxylic acid. The dioxane ring can be cleaved under acidic conditions to reveal a 1,3-diol.

-

Applications in Drug Synthesis: Its utility has been demonstrated in the synthesis of various complex molecules. For instance, derivatives of this building block are crucial intermediates in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) and other pharmacologically significant compounds.[4]

Synthetic Transformations and Data

The true utility of this compound lies in its capacity for controlled chemical modification. The following sections detail common transformations and provide representative data.

Reduction of the Ester to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol is a fundamental transformation that opens up further synthetic routes, such as oxidation to the aldehyde or etherification. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.

Data Summary: Ester Reduction

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | LiAlH₄ | THF | 0 to 25 | 2.5 | ~90-95 | [5] |

| 2 | NaBH₄ / CoCl₂ | Methanol | 25 | 4 | >90 | [6] |

Table 1: Comparison of reaction conditions for the reduction of the methyl ester.

Hydrolysis to 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

Saponification of the methyl ester provides the corresponding carboxylic acid, a key intermediate for amide bond formation or other modifications at the carboxyl group.

Data Summary: Ester Hydrolysis

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | NaOH | THF / H₂O | 50 | 12 | >95 | [7] |

| 2 | LiOH | THF / H₂O | 25 | 6 | >95 | General Procedure |

Table 2: Typical conditions for the hydrolysis of the methyl ester.

Experimental Protocols

Protocol 1: Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol via LiAlH₄ Reduction

This protocol describes the reduction of this compound to its corresponding alcohol.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with a suspension of lithium aluminum hydride (1.3 equivalents) in anhydrous THF.

-

The suspension is cooled to 0°C using an ice bath.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the cooled suspension over 20 minutes, maintaining the internal temperature below 5°C.[5]

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 20 minutes and then allowed to warm to room temperature (25°C) and stirred for 2 hours.[5]

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by cooling the flask to 0°C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then a saturated solution of Na₂SO₄.

-

The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid via Hydrolysis

This protocol details the saponification of the methyl ester to the carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) in a mixture of THF and water (2:1 v/v), add sodium hydroxide (1.5 equivalents).[7]

-

The reaction mixture is stirred at 50°C and monitored by TLC.[7]

-

Upon completion, the mixture is cooled to room temperature, and the THF is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH ~2-3 with 1M HCl.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a solid, which can be purified by recrystallization.

Visualized Synthetic Pathways

The following diagrams illustrate the logical workflow for the preparation and subsequent functionalization of the chiral building block.

Caption: Synthetic utility of the chiral building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 4728-12-5 | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Emerging Role of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and its Analogs in the Synthesis of Quinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and its closely related analog, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), are versatile building blocks in medicinal chemistry. Their unique structural features make them valuable precursors for the synthesis of a variety of heterocyclic compounds, most notably the quinolone class of antibiotics. Quinolones are a critical group of broad-spectrum antibacterial agents that exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of these dioxane derivatives in the synthesis of quinolone antibiotics and outlines the underlying mechanism of action of the resulting therapeutic agents.

Application: Synthesis of Quinolone Antibiotics

The core structure of quinolone antibiotics is frequently assembled using the Gould-Jacobs reaction.[6][7][8] This synthetic route typically involves the condensation of an aniline derivative with a malonic acid derivative, followed by a thermal cyclization to form the quinolone scaffold. While the classical approach utilizes diethyl ethoxymethylenemalonate, derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have proven to be highly effective substitutes, offering advantages in reactivity and yield.[9][10]